(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(2,6-DIMETHYLPHENYL)PROPANOIC ACID
CAS No.: 126312-57-0
Cat. No.: VC21280986
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126312-57-0 |
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Molecular Formula | C16H23NO4 |
Molecular Weight | 293.36 g/mol |
IUPAC Name | (2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H23NO4/c1-10-7-6-8-11(2)12(10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
Standard InChI Key | KJGYCJMJZYLARL-ZDUSSCGKSA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC1=C(C(=CC=C1)C)CC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
(S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid is indexed under CAS number 126312-57-0 and PubChem CID 14720600 . Several synonyms exist for this compound, including:
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Boc-2,6-Dimethyl-L-Phenylalanine
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Boc-2,6-Dimethy-L-Phenylalanine (misspelling noted in databases)
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(2S)-3-(2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The compound belongs to the family of unnatural amino acid derivatives, specifically modified phenylalanines, which have found widespread applications in medicinal chemistry and peptide research.
Physical and Chemical Properties
The fundamental physical and chemical properties of (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid include:
The compound features several key structural elements that define its chemical behavior:
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A chiral center with (S) configuration at the α-carbon
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A phenyl ring substituted with methyl groups at the 2 and 6 positions
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A tert-butoxycarbonyl (Boc) protecting group on the amino function
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A carboxylic acid group that enables peptide coupling reactions
Synthesis Methods and Approaches
Key Reaction Parameters
The synthesis of related compounds, such as Boc-2′,6′-dimethyl-L-tyrosine, employs the following critical reaction parameters:
The search results indicate that this synthetic approach can be applied to various unnatural tyrosine and phenylalanine derivatives, suggesting its potential applicability to the target compound .
Biological Significance and Applications
Role in Opioid Peptide Chemistry
The 2,6-dimethylphenyl structural motif found in the title compound plays a crucial role in opioid peptide chemistry. The unnatural amino acid 2′,6′-dimethyl-L-tyrosine (Dmt) has found widespread use in the development of synthetic opioid ligands, and compounds featuring this residue at the N-terminus often display superior potency at one or more of the opioid receptor types .
The closely related 2',6'-dimethyl-L-phenylalanine (Dmp) has also been incorporated into opioid peptides to modulate receptor binding properties . These structural features influence:
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Receptor binding affinity
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Selectivity profiles
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Agonist/antagonist behavior
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Metabolic stability of the resulting peptides
Structure-Activity Relationships in Receptor Binding
Research has demonstrated that tetrapeptides containing 2',6'-dimethylphenylalanine derivatives exhibit distinct opioid receptor binding profiles. For example, a peptide identified as H-Dbcp-Tic-Phe-Phe-OH (compound 6 in one study), which contains a 2',6'-dimethylphenylalanine derivative, displayed:
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Subnanomolar δ receptor binding affinity
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High selectivity for δ versus μ and κ receptors
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Strong δ antagonist activity in the mouse vas deferens (MVD) assay
When compared to related tetrapeptides containing other derivatives:
These comparisons reveal how subtle structural modifications to the 2,6-dimethylphenylalanine core can dramatically impact receptor binding properties and pharmacological activities.
Related Derivatives and Modifications
Structural Analogs and Their Properties
Several structural analogs of (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid have been developed and studied:
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoic acid:
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid:
Impact of Structural Modifications
Research has demonstrated several important structure-activity relationships associated with modifications to the 2,6-dimethylphenyl core:
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Addition of polar groups at the 4-position (e.g., hydroxyl, cyano, or carbamoyl) can alter receptor binding profiles and selectivity.
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Replacement of methyl groups with chloro substituents has been shown to maintain high μ-opioid receptor (MOR) affinity while providing considerable selectivity over δ-opioid receptor (DOR) and κ-opioid receptor (KOR). This modification may also improve metabolic stability by reducing susceptibility to benzylic oxidation .
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The dimethyl substitution pattern at the 2 and 6 positions of the phenyl ring significantly enhances receptor interactions compared to unsubstituted phenylalanine, likely due to favorable hydrophobic interactions within the binding pocket .
Applications in Pharmaceutical Research
Drug Development Applications
The compound (S)-2-((tert-butoxycarbonyl)amino)-3-(2,6-dimethylphenyl)propanoic acid and its derivatives have several important applications in pharmaceutical research:
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Development of selective opioid receptor ligands for pain management, with improved potency and reduced side effects.
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Creation of opioid antagonists for treating addiction disorders.
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Serving as key intermediates in the synthesis of medications such as Eluxadoline, which is used for irritable bowel syndrome .
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Incorporation into peptidomimetics with enhanced pharmacokinetic properties, including improved bioavailability and metabolic stability.
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